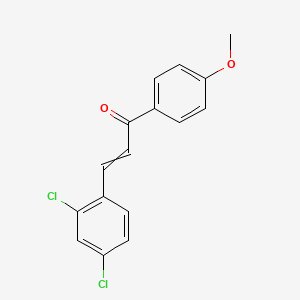
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
説明
The compound of interest, 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is a chalcone derivative that has been the subject of various studies due to its interesting chemical properties and potential biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis Analysis
The synthesis of related chalcone compounds typically involves the Claisen-Schmidt condensation reaction, which is a base-catalyzed condensation of an aldehyde with an acetophenone in the presence of an alcohol solvent. For instance, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another related compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, was characterized by various spectroscopic techniques after its synthesis .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using single-crystal X-ray diffraction techniques. For example, the crystal structure of a similar compound was described in an orthorhombic crystal system with specific unit cell parameters . The molecular geometry and vibrational frequencies are typically calculated using density functional theory (DFT) methods, which show good agreement with experimental data .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing different heterocyclic compounds . The reactivity of the chalcone framework allows for the synthesis of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the electronic properties, such as the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability . The first hyperpolarizability and infrared intensities of these compounds are also of interest, as they can provide information about the non-linear optical properties . The molecular electrostatic potential (MEP) maps can reveal the distribution of electron density across the molecule, which is important for understanding intermolecular interactions and reactivity .
科学的研究の応用
Molecular Structure and Crystallography
Research on 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and related compounds focuses on their molecular structure, crystallography, and geometric parameters. Studies have shown the central double bond in these compounds is trans-configured, with the molecules linked into centrosymmetric, O-H...O hydrogen-bonded dimers and π-π stacking interactions between benzene rings. This structural configuration provides insights into the molecular behavior and potential applications in materials science (Yathirajan et al., 2007), (Benmekhbi et al., 2009).
Spectroscopic Characterization and Antimicrobial Activity
The compound and its derivatives have been characterized using various spectroscopic techniques, including FT-IR, UV–visible, and NMR. Single-crystal X-ray diffraction technique elucidates their molecular structures. Theoretical and experimental studies on vibrational frequencies have shown good agreement, highlighting the compound's stability and reactivity. Notably, synthesized derivatives have demonstrated moderate antimicrobial activity against selected pathogens, indicating potential for use in antimicrobial applications (Sadgir et al., 2020).
Optical and Electronic Properties
Investigations into the optical and electronic properties of these compounds, including linear, second, and third-order nonlinear optical properties, have revealed potential applications in optoelectronic devices. Experimental and theoretical studies have shown significant electron density transfer within the molecules, suggesting their suitability as materials for semiconductor devices and optical limiting applications due to their nonlinear optical responses (Shkir et al., 2019), (Shetty et al., 2017).
Antioxidant Activity
Additionally, derivatives of 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one have been synthesized and tested for their antioxidant activity. The presence of hydroxyl and methoxy groups in these derivatives significantly influences their antioxidant properties, with certain configurations displaying enhanced free radical scavenging abilities. This suggests potential for their use in developing antioxidant agents (Sulpizio et al., 2016).
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-20-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAKORSMLGOYRP-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
52601-63-5 | |
| Record name | NSC125334 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




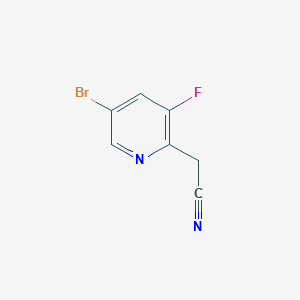
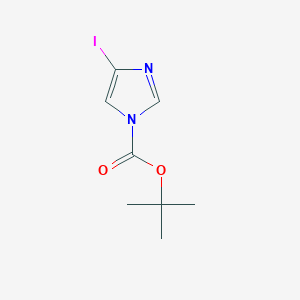
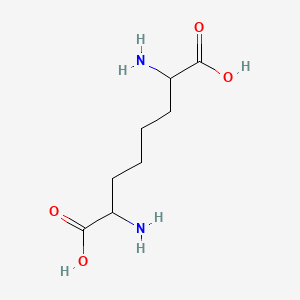

![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)
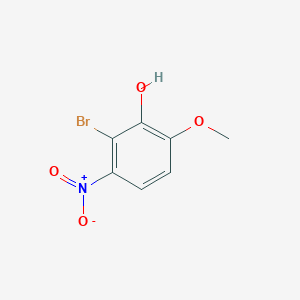
dimethylsilane](/img/structure/B3033114.png)
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)
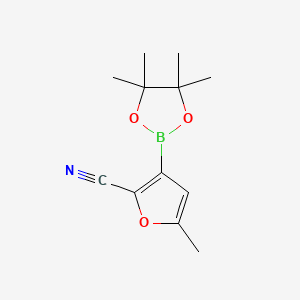
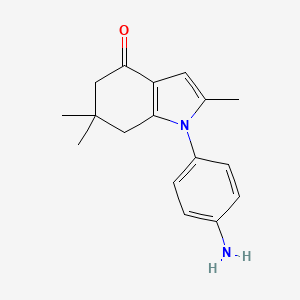

![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)
